3-O-Propionylmorphine benzoate
Description
3-O-Propionylmorphine benzoate is a semi-synthetic opioid derivative structurally related to morphine. This modification may increase blood-brain barrier penetration compared to morphine, leading to faster onset of action. Benzoate esters, such as those in rizatriptan benzoate, are known to improve bioavailability by modulating solubility and metabolic stability .
Properties
CAS No. |
127786-13-4 |
|---|---|
Molecular Formula |
C27H28NO6- |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] propanoate;benzoate |
InChI |
InChI=1S/C20H23NO4.C7H6O2/c1-3-16(23)24-15-7-4-11-10-13-12-5-6-14(22)19-20(12,8-9-21(13)2)17(11)18(15)25-19;8-7(9)6-4-2-1-3-5-6/h4-7,12-14,19,22H,3,8-10H2,1-2H3;1-5H,(H,8,9)/p-1/t12-,13+,14-,19-,20-;/m0./s1 |
InChI Key |
QBEQUHUCKUZOJD-IWTFXSOJSA-M |
Isomeric SMILES |
CCC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-] |
Canonical SMILES |
CCC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Propionylmorphine benzoate involves esterification reactions. The Schotten-Baumann reaction is commonly employed, using sodium hydrogen carbonate, triethylamine, or pyridine in methylene chloride or 1,2-dichloroethane as solvents. The presence of 4-dimethylaminopyridine catalyst is also utilized, especially in the case of tertiary alcohols .
Industrial Production Methods: Industrial production of 3-O-Propionylmorphine benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to determine the log D (pH 7.4) values and hydrolysis rate constants of the synthesized compounds .
Chemical Reactions Analysis
Types of Reactions: 3-O-Propionylmorphine benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its pharmacological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various morphine derivatives with altered pharmacological properties. These derivatives are studied for their potential use as analgesics and other therapeutic agents .
Scientific Research Applications
3-O-Propionylmorphine benzoate has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of morphine derivatives and their potential as prodrugs.
Biology: Research focuses on its interaction with opioid receptors and its effects on pain modulation.
Medicine: It is investigated for its potential as a long-acting analgesic with fewer side effects compared to morphine.
Industry: The compound is explored for its use in transdermal drug delivery systems, providing sustained release of the active ingredient
Mechanism of Action
3-O-Propionylmorphine benzoate exerts its effects by interacting with opioid receptors in the central nervous system. The compound is enzymatically hydrolyzed to release morphine, which then binds to the µ-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, resulting in analgesia. The enhanced lipophilicity of the compound allows for better blood-brain barrier penetration and prolonged duration of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 3-O-Propionylmorphine Benzoate and Analogues
Pharmacokinetic and Metabolic Comparisons
- Bioavailability : Rizatriptan benzoate’s high oral bioavailability (70%) contrasts with morphine’s ~30%, suggesting benzoate esterification can enhance absorption . While 3-O-Propionylmorphine benzoate’s bioavailability is undocumented, its dual esterification may further delay hepatic glucuronidation, extending duration.
- Metabolism : Benzoate esters are typically hydrolyzed by esterases to benzoic acid and the parent alcohol. For example, benzyl benzoate degrades into benzyl alcohol and benzoic acid, which enter the benzoate pathway (KEGG enrichment: 10–13% in microbial systems) . This pathway’s efficiency may influence 3-O-Propionylmorphine benzoate’s metabolic clearance.
Q & A
Q. What are the recommended synthetic routes for 3-O-Propionylmorphine benzoate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sequential esterification of morphine with propionic anhydride under anhydrous conditions, followed by benzoylation. Purity is validated using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (227–250 nm), as employed in benzoate quantification studies . Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. Batch-specific certificates of analysis, as used in forensic standards (e.g., Cayman Chemical protocols), should detail impurities and stability .
Q. Which analytical techniques are optimal for quantifying 3-O-Propionylmorphine benzoate in biological matrices?
- Methodological Answer : UV-Vis spectrophotometry (227 nm for benzoate derivatives) provides rapid quantification in solution . For complex matrices (e.g., plasma), combine liquid-liquid extraction with LC-MS/MS to enhance sensitivity and specificity. Stability studies should assess degradation under varying pH and temperature, using ANOVA to compare storage conditions .
Q. How can preliminary pharmacological activity be screened in vitro?
- Methodological Answer : Use radioligand binding assays for opioid receptor affinity (μ, κ, δ receptors). Cytotoxicity screening in hepatic (e.g., HepG2) and normal (e.g., THLE2) cell lines at concentrations (10–50 µg/mL) can identify dose-dependent effects, as demonstrated in potassium benzoate studies . Include positive controls (e.g., morphine) and measure viability via MTT assays.
Advanced Research Questions
Q. What experimental designs address contradictions in reported efficacy or toxicity data?
- Methodological Answer : Conduct dose-response meta-analyses to reconcile discrepancies, as seen in sodium benzoate RCTs . Cross-validate findings using dual models (e.g., in vitro receptor assays and in vivo rodent analgesia tests). Apply single-factor ANOVA to isolate variables (e.g., metabolic differences between cell lines) .
Q. How can metabolic pathways of 3-O-Propionylmorphine benzoate be mapped in the human gut microbiome?
- Methodological Answer : Use multi-omic approaches :
- Metagenomics to identify benzoate-catabolizing genes (e.g., protocatechuate pathways) in fecal samples .
- Metabolomics (LC-MS) to track degradation products (e.g., morphine derivatives).
Anaerobic chamber assays simulate gut conditions, with statistical significance determined via t-tests (p < 0.05) .
Q. What strategies optimize pharmacokinetic (PK) modeling for this compound?
- Methodological Answer : Employ compartmental modeling using plasma concentration-time data from rodent studies. Incorporate enzyme kinetics (CYP450 metabolism) and tissue distribution profiles. Validate models with bootstrap resampling to address inter-individual variability, as applied in preservative pharmacokinetics .
Q. How do structural modifications influence receptor binding kinetics?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare 3-O-Propionylmorphine benzoate with morphine and its derivatives. Validate with surface plasmon resonance (SPR) to measure binding affinity (KD). Correlate results with in vivo analgesia assays to confirm functional relevance .
Data Analysis & Interpretation
Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxic effects?
- Methodological Answer : Use non-linear regression (e.g., log-dose vs. response) to calculate IC50 values. Apply two-way ANOVA to assess interactions between concentration and cell type, followed by post-hoc Tukey tests for pairwise comparisons, as in sodium benzoate cytotoxicity studies .
Q. How can conflicting results in opioid receptor activation studies be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line, buffer pH). Perform sensitivity analysis to identify outliers. Use Bayesian meta-analysis to pool data across studies, weighting for sample size and methodology rigor, as seen in Cochrane reviews of benzoate trials .
Ethical & Experimental Design Considerations
Q. What protocols ensure ethical rigor in preclinical studies involving this compound?
- Methodological Answer :
Follow Institutional Animal Care and Use Committee (IACUC) guidelines for analgesia and euthanasia. For human microbiome studies, obtain informed consent and include demographic metadata (e.g., diet, antibiotics use) to contextualize gut metabolism variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
